molecular formula C10H16N2O3 B6330933 N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide CAS No. 160556-48-9

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide

Cat. No.: B6330933
CAS No.: 160556-48-9
M. Wt: 212.25 g/mol
InChI Key: LFKORVQXDHAIFK-UHFFFAOYSA-N
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Description

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide (CAS: 26412-50-0) is a diacrylamide derivative featuring a central ethoxyethyl spacer connecting two prop-2-enamide (acrylamide) groups. Its molecular formula is C₁₂H₂₀N₂O₅, with a molecular weight of 272.30 g/mol . Key properties include moderate hydrophilicity (PSA: ~89.4 Ų) and flexibility due to the ethoxyethyl bridge, which distinguishes it from rigid aromatic analogs .

Properties

IUPAC Name

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKORVQXDHAIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCOCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

The laboratory synthesis involves a two-step process:

  • Step 1: Preparation of 2-(2-Aminoethoxy)ethylamine
    Ethylene glycol is functionalized via sequential tosylation and amination reactions to yield 2-(2-aminoethoxy)ethylamine. This intermediate serves as the nucleophilic core for subsequent acrylation.

  • Step 2: Acrylation with Prop-2-enoyl Chloride
    Prop-2-enoyl chloride is reacted with 2-(2-aminoethoxy)ethylamine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to scavenge HCl, maintaining a reaction temperature of 0–5°C to minimize polymerization side reactions.

Reaction Scheme:

CH2=CHCOCl+H2NCH2CH2OCH2CH2NH2Et3N, CH2Cl2N-[2-[2-(Prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide\text{CH}2=\text{CHCOCl} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{this compound}

Typical Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:1).

Alternative Pathway: One-Pot Synthesis

A one-pot method eliminates intermediate isolation, reducing purification steps:

  • Conditions: Prop-2-enoyl chloride (2.05 equiv) is added dropwise to 2-(2-aminoethoxy)ethylamine in THF at −10°C, followed by slow warming to 25°C over 12 hours.

  • Advantages: Higher atom economy (yield: 75–78%) but requires precise stoichiometric control to avoid over-acylation.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility:

ParameterLaboratory BatchIndustrial Flow System
Reaction Time12–24 hours20–30 minutes
Temperature Control±2°C±0.5°C
Throughput10–50 g/day50–100 kg/day
Purity95–97%98–99%

Key Features:

  • Microreactor Design: Minimizes hot spots and ensures uniform mixing.

  • In-line Analytics: FTIR and HPLC monitor reaction progression in real time.

Purification Techniques

  • Crystallization: Recrystallization from ethanol/water (4:1) achieves >99% purity.

  • Membrane Filtration: Nanofiltration membranes remove unreacted monomers and oligomers.

Optimization Strategies

Solvent Selection

Solvent polarity critically impacts reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Dichloromethane8.937295
THF7.587897
Acetonitrile37.56593

THF is preferred for its balance of solubility and low side-reactivity.

Catalytic Additives

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (0.5 mol%) increases yield to 82% by enhancing interfacial contact.

  • Radical Inhibitors: Hydroquinone (0.1 wt%) suppresses premature polymerization during acrylation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Laboratory Batch68–7295–97Low120–150
One-Pot Synthesis75–7896–98Moderate90–110
Continuous Flow85–8898–99High60–80

Trade-offs: Continuous flow systems offer superior efficiency but require higher initial capital investment.

Quality Control and Characterization

Analytical Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 6.28 (dd, J=16.4,10.2J = 16.4, 10.2 Hz, 2H, CH2_2=CH), 5.62 (dd, J=10.2,2.1J = 10.2, 2.1 Hz, 2H, CH2_2=CH), 3.58–3.42 (m, 6H, OCH2_2CH2_2O and NCH2_2).

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

Impurity Profiling

Common impurities include:

  • Monoacrylated Intermediate: <1.5% (by HPLC).

  • Oligomeric Byproducts: <0.5% (GPC analysis).

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Aliphatic Acrylamide Derivatives

a. N-(2-Methoxyethyl)prop-2-enamide (CAS: 81666-02-6)
  • Structure : Single acrylamide group with a methoxyethyl chain.
  • Molecular Weight : 129.16 g/mol.
  • Key Differences : Shorter chain and lack of a second acrylamide group limit its crosslinking utility compared to the target compound. Its methoxy group enhances hydrophilicity but reduces thermal stability .
b. N-[2-Hydroxy-3-(prop-2-enoylamino)propyl]prop-2-enamide (CAS: 91576-33-9)
  • Structure : Diacrylamide with a hydroxypropyl spacer.
  • Molecular Weight : 198.22 g/mol.
  • Key Differences : Hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity, making it suitable for biomedical applications. However, the shorter spacer reduces flexibility compared to the ethoxyethyl bridge in the target compound .

Aromatic Acrylamide Derivatives

a. N-(2-(4-Iodophenyl)ethyl)-2-methylprop-2-enamide
  • Structure : Methacrylamide with a 4-iodophenyl group.
  • Molecular Weight : ~317.18 g/mol (estimated).
  • Key Differences : Aromatic rigidity and electron-withdrawing iodine substituent enhance stability in molecularly imprinted polymers (MIPs). However, the single methacrylamide group limits crosslinking efficiency relative to the diacrylamide target .
b. (E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (CAS: 36417-86-4)
  • Structure: Di-substituted acrylamide with phenolic groups.
  • Molecular Weight : 298.31 g/mol.
  • Key Differences: Phenolic hydroxyl groups enable antioxidant and biological activity but reduce solubility in nonpolar matrices. The absence of a flexible spacer limits its use in polymer networks .

Ethoxyethyl-Spacer Variants

a. N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide
  • Structure: Acrylamide with a cyclohexylamino and 4-octyloxyphenyl group.
  • Key Differences : Bulky substituents hinder polymerization kinetics but improve lipid solubility for drug delivery. The lack of dual acrylamide groups restricts crosslinking applications .
b. N-(2,2-Dimethoxyethyl)prop-2-enamide (CAS: 49707-23-5)
  • Structure : Acrylamide with a dimethoxyethyl chain.
  • Molecular Weight : 161.20 g/mol.
  • Key Differences : Methoxy groups enhance solubility in organic solvents, but the single acrylamide group limits reactivity compared to the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Applications
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide 272.30 Diacrylamide, ethoxyethyl spacer Not reported Polymer crosslinkers, hydrogels
N-(2-(4-Iodophenyl)ethyl)-2-methylprop-2-enamide ~317.18 Methacrylamide, aryl, iodine 80–95% Molecular imprinting
(E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 298.31 Acrylamide, phenolic hydroxyls Not reported Antioxidants, fluorescent probes
N-(2-Methoxyethyl)prop-2-enamide 129.16 Acrylamide, methoxyethyl Not reported Monomers, surfactants

Biological Activity

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide is a synthetic compound characterized by its unique structural features, which include both amide and ether functional groups. This article explores its biological activities, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₃O₃, with a molecular weight of approximately 265.308 g/mol. The presence of both amide and ether groups contributes to its reactivity and stability, making it a compound of interest in biological research and applications.

This compound exhibits its biological activity through several mechanisms:

  • Interaction with Biomolecules : The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. This interaction is crucial for modulating various biological pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways involved in disease processes.
  • Cross-Linking Agent : Its ability to act as a cross-linking agent in biomaterials has been explored, enhancing the mechanical properties of various polymers used in medical applications.

Biological Applications

This compound has several promising applications across different domains:

  • Pharmaceuticals : Investigated for its potential in drug delivery systems due to its capacity to form stable complexes with various therapeutic agents.
  • Biomaterials : Used in developing biocompatible materials for tissue engineering and regenerative medicine.
  • Polymer Chemistry : Functions as a monomer in polymerization reactions, leading to specialized polymers with unique properties suitable for industrial applications.

Case Studies

  • Inhibition Studies : In a study examining the compound's inhibitory effects on bacterial secretion systems, it was found that concentrations around 50 μM resulted in significant inhibition of the Type III secretion system (T3SS) in Escherichia coli models. These findings suggest potential applications in combating bacterial infections by disrupting their virulence mechanisms .
  • Drug Delivery Mechanisms : Research indicated that this compound could enhance the solubility and bioavailability of poorly soluble drugs, demonstrating its utility as a drug delivery enhancer.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[(prop-2-enoylamino)methyl]prop-2-enamideAmide group onlyModerate enzyme inhibition
N-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]prop-2-enamideAdditional functional groupsEnhanced reactivity

The comparison highlights that while similar compounds share some biological activities, the unique combination of functional groups in this compound provides distinct advantages in both reactivity and application potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling acryloyl chloride with ethoxyethylamine intermediates. Key steps include:

  • Schiff base formation : Reacting primary amines with aldehydes under anhydrous conditions (e.g., 4-methoxybenzaldehyde with dimethylamine) to form intermediates .
  • Reductive amination : Using sodium borohydride (NaBH₄) or catalytic hydrogenation to stabilize intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Temperature control : Maintaining 0–5°C during acryloylation prevents side reactions like polymerization .
  • Yield monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, with yields typically ranging from 60–85% after purification .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of acrylamide protons (δ 5.5–6.5 ppm) and ethoxyethyl groups (δ 3.4–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 255.1218 for C₁₁H₁₇N₂O₃⁺) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • HPLC-PDA : Purity >95% is achieved via reverse-phase chromatography with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the ethoxyethyl chain) influence the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the ethoxyethyl group with bulkier substituents (e.g., benzyl or piperidinyl) to assess steric effects on target binding. For example, analogues with 4-hydroxyphenyl groups showed enhanced kinase inhibition (IC₅₀ < 50 nM) in tyrosine kinase assays .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F or -Cl) on the acrylamide moiety increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or BTK. Free energy calculations (MM-PBSA) validate stability of ligand-receptor complexes .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize variability .
  • Data Normalization : Apply Z-score or percent inhibition normalization to account for plate-to-plate differences .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and perform ANOVA to identify outliers. For example, discrepancies in IC₅₀ values for EGFR inhibition (~10–100 nM) may arise from differences in ATP concentrations .

Q. What computational strategies are effective for predicting the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~1.8) and cytochrome P450 interactions. High gastrointestinal absorption (HIA >90%) is predicted due to moderate polarity .
  • Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the ethoxyethyl chain) and phase II conjugates (glucuronidation) .
  • Toxicity Profiling : QSAR models (e.g., ProTox-II) predict low hepatotoxicity (LD₅₀ > 500 mg/kg) but potential mutagenicity due to acrylamide reactivity .

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